molecular formula C9H15NO5 B14787390 [(1S)-2-azabicyclo[2.2.1]heptan-1-yl]methanol;oxalic acid

[(1S)-2-azabicyclo[2.2.1]heptan-1-yl]methanol;oxalic acid

Cat. No.: B14787390
M. Wt: 217.22 g/mol
InChI Key: NEQYOPVRCWEPSH-JWOPXBRZSA-N
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Description

[(1S)-2-azabicyclo[221]heptan-1-yl]methanol;oxalic acid is a compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for [(1S)-2-azabicyclo[2.2.1]heptan-1-yl]methanol involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures . Another method involves the photocatalytic Minisci reaction, which introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

[(1S)-2-azabicyclo[2.2.1]heptan-1-yl]methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for aminoacyloxylation, N-hydroxyphthalimide esters for Minisci reactions, and various oxidizing and reducing agents for functional group transformations.

Major Products

The major products formed from these reactions include oxygenated 2-azabicyclo[2.2.1]heptanes and other functionalized derivatives that can be further utilized in medicinal chemistry and materials science .

Scientific Research Applications

[(1S)-2-azabicyclo[2.2.1]heptan-1-yl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [(1S)-2-azabicyclo[2.2.1]heptan-1-yl]methanol involves its interaction with molecular targets through its bicyclic structure and functional groups. The nitrogen atom in the bicyclic ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity and chemical reactivity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1S)-2-azabicyclo[2.2.1]heptan-1-yl]methanol is unique due to the presence of a nitrogen atom in the bicyclic ring, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions and reactivity compared to other bicyclic compounds.

Properties

Molecular Formula

C9H15NO5

Molecular Weight

217.22 g/mol

IUPAC Name

[(1S)-2-azabicyclo[2.2.1]heptan-1-yl]methanol;oxalic acid

InChI

InChI=1S/C7H13NO.C2H2O4/c9-5-7-2-1-6(3-7)4-8-7;3-1(4)2(5)6/h6,8-9H,1-5H2;(H,3,4)(H,5,6)/t6?,7-;/m0./s1

InChI Key

NEQYOPVRCWEPSH-JWOPXBRZSA-N

Isomeric SMILES

C1C[C@]2(CC1CN2)CO.C(=O)(C(=O)O)O

Canonical SMILES

C1CC2(CC1CN2)CO.C(=O)(C(=O)O)O

Origin of Product

United States

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